5-Fluoro-2-hydroxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

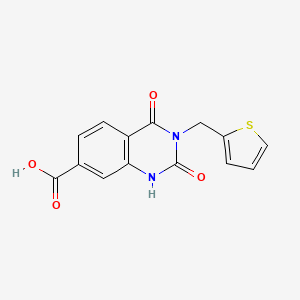

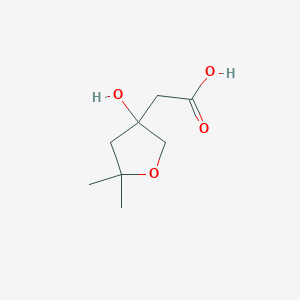

5-Fluoro-2-hydroxybenzamide is a chemical compound with the molecular formula C7H6FNO2 . It has a molecular weight of 155.13 . It is used in various scientific research and development activities .

Synthesis Analysis

The synthesis of 5-Fluoro-2-hydroxybenzamide involves the use of potassium carbonate in N,N-dimethyl-formamide at 90℃ for 2 hours . The starting material is 5-fluoro-2-hydroxy-benzamide, and the reaction is followed by the addition of methyl (4-bromomethyl) benzoate .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-hydroxybenzamide consists of seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms . The average mass of the molecule is 156.111 Da .Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-2-hydroxybenzamide are not detailed in the search results, it’s worth noting that fluorinated compounds like this one often exhibit unique reactivity due to the high electronegativity and small size of the fluorine atom .Physical And Chemical Properties Analysis

5-Fluoro-2-hydroxybenzamide has a predicted boiling point of 281.1±30.0 °C and a predicted density of 1.400±0.06 g/cm3 . Its pKa value is predicted to be 8.38±0.18 .Applications De Recherche Scientifique

Synthesis Methods

- An efficient copper-catalyzed synthetic method for preparing 2-hydroxybenzamides, including derivatives with fluoro functional groups, has been developed. This method operates in water and yields products like 5-Fluoro-2-hydroxybenzamide with high efficiency, making it practical and economical for synthesis (Balkrishna & Kumar, 2012).

Medical Imaging and Radiopharmaceuticals

- Research on [(18)F]p-MPPF, a radiolabeled antagonist including a fluoro-benzamide group, has been extensive for studying the serotonergic neurotransmission with positron emission tomography (PET). This compound's chemistry, radiochemistry, and application in animal and human PET studies highlight its importance in medical imaging (Plenevaux et al., 2000).

Anticancer Research

- Niclosamide derivatives, including those with a 2-hydroxybenzamide moiety, have been tested for anticancer properties. Certain derivatives demonstrated significant cytotoxicity against various human cancer cells, suggesting their potential as anticancer agents (Tang et al., 2017).

Antiviral Activity

- Some 2-hydroxyphenyl amides have shown promising anti-influenza activities, suggesting their potential in developing new antiviral agents. These compounds, including derivatives with fluoro groups, have been evaluated for their ability to inhibit influenza virus in cell-based assays (Carcelli et al., 2017).

Chemical Sensing

- Salicylaldehydes derivatives, including 5-fluoro-2-hydroxybenzaldehyde, have been used to create chemosensors for detecting copper ions. These compounds demonstrate selective and sensitive colorimetric and fluorescent responses to Cu2+ ions, which could be useful in various chemical sensing applications (Gao et al., 2014).

Antimicrobial Activity

- Novel 2-hydroxybenzamide derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies suggest the potential use of such compounds, including fluorinated derivatives, in developing new antimicrobial agents (Ienascu et al., 2008).

Corrosion Inhibition

- Methoxy-substituted phenylthienyl benzamidines, which include fluoro derivatives, have been studied as corrosion inhibitors for carbon steel in acidic medium. Their effectiveness and the mechanism of their action provide insights into their potential industrial applications (Fouda et al., 2020).

Safety And Hazards

5-Fluoro-2-hydroxybenzamide is classified as a hazardous chemical . It carries the GHS07 hazard pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions of 5-Fluoro-2-hydroxybenzamide research could involve the development of novel α-glucosidase inhibitors . A series of 5-fluoro-2-oxindole derivatives were synthesized and their α-glucosidase inhibitory activities were investigated . Most synthesized compounds presented potential inhibition on α-glucosidase . This suggests that 5-Fluoro-2-hydroxybenzamide and its derivatives could have potential applications in the treatment of conditions like diabetes .

Propriétés

IUPAC Name |

5-fluoro-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFYYFBQCWHDRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-hydroxybenzamide | |

CAS RN |

56874-97-6 |

Source

|

| Record name | 5-fluoro-2-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2656318.png)

![1-[(1S,2R)-2-bromocyclopropyl]-3-fluorobenzene](/img/structure/B2656322.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2656323.png)

![1-(azepan-1-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2656328.png)

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)

![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)

![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride](/img/structure/B2656334.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2656335.png)